molecular formula C12H16N2O B11783238 2-(3-Methylpiperidin-1-yl)nicotinaldehyde

2-(3-Methylpiperidin-1-yl)nicotinaldehyde

Cat. No.: B11783238
M. Wt: 204.27 g/mol
InChI Key: WARXYNGYHXIZSM-UHFFFAOYSA-N
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Description

2-(3-Methylpiperidin-1-yl)nicotinaldehyde is a chemical compound with the molecular formula C12H16N2O It is a derivative of nicotinaldehyde, where the aldehyde group is attached to a nicotinic acid moiety, and a 3-methylpiperidine group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperidin-1-yl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with 3-methylpiperidine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpiperidin-1-yl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products

    Oxidation: Nicotinic acid derivatives.

    Reduction: Nicotinalcohol derivatives.

    Substitution: Various substituted nicotinaldehyde derivatives.

Scientific Research Applications

2-(3-Methylpiperidin-1-yl)nicotinaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperidin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Nicotinaldehyde: The parent compound, which lacks the piperidine group.

    3-Methylpiperidine: The piperidine derivative without the nicotinaldehyde moiety.

    Pyridinecarboxaldehydes: Compounds with similar structures but different substituents on the pyridine ring.

Uniqueness

2-(3-Methylpiperidin-1-yl)nicotinaldehyde is unique due to the presence of both the nicotinaldehyde and 3-methylpiperidine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-(3-methylpiperidin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H16N2O/c1-10-4-3-7-14(8-10)12-11(9-15)5-2-6-13-12/h2,5-6,9-10H,3-4,7-8H2,1H3

InChI Key

WARXYNGYHXIZSM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=C(C=CC=N2)C=O

Origin of Product

United States

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